Urdamycinone F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28O11 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(3R,4aS,6R,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,6,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H28O11/c1-9-19(29)12(26)5-14(36-9)10-3-4-11-16(20(10)30)22(32)17-13(27)6-24(34)8-23(2,33)7-15(28)25(24,35)18(17)21(11)31/h3-4,9,12-14,19,26-27,29-30,33-35H,5-8H2,1-2H3/t9-,12-,13-,14-,19-,23+,24+,25+/m1/s1 |
InChI Key |
AAMCJNYIOAHDFN-BCCCWXECSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@@H](C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
Origin of Product |
United States |
Isolation and Dereplication Methodologies of Urdamycinone F from Biological Sources
Cultivation and Fermentation Strategies for Producer Microorganisms (e.g., Streptomyces species)
The production of Urdamycinone F is intrinsically linked to the cultivation of its source microorganism, primarily strains of the genus Streptomyces. The type strain responsible for the production of the urdamycin complex, including Urdamycin F, is Streptomyces fradiae Tü 2717. Effective fermentation strategies are crucial for maximizing the yield of this secondary metabolite.
Cultivation of S. fradiae typically involves a multi-stage fermentation process, starting from a well-sporulated culture on a solid medium to the generation of a vegetative inoculum in a liquid seed medium, followed by transfer to a larger production medium. The composition of the culture media is a critical factor influencing the growth of the microorganism and the biosynthesis of urdamycins. Commonly used media components include a variety of carbon and nitrogen sources, as well as essential minerals.
Table 1: Representative Media Composition for Streptomyces Fermentation
| Component | Concentration (g/L) | Purpose |
| Glucose | 10-20 | Carbon Source |
| Soluble Starch | 10-20 | Carbon Source |
| Soybean Meal | 5-15 | Nitrogen Source |
| Yeast Extract | 2-5 | Nitrogen Source, Growth Factors |
| Peptone | 2-5 | Nitrogen Source |
| CaCO₃ | 1-3 | pH Buffering |
| K₂HPO₄ | 0.5-1 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Magnesium Source |
| Trace Elements | Variable | Cofactors for Enzymes |
Fermentation parameters such as temperature, pH, and aeration are meticulously controlled to ensure optimal production. For Streptomyces species, a temperature range of 28-30°C and a pH between 7.0 and 8.0 are generally maintained. Agitation and aeration are also critical to provide sufficient dissolved oxygen for microbial growth and secondary metabolite production. The fermentation is typically carried out for a period of 7 to 14 days, during which the production of urdamycins is monitored.
Extraction and Chromatographic Purification Techniques for Angucyclinone Metabolites
Following fermentation, the isolation of this compound from the culture broth and mycelium requires a systematic approach involving extraction and multi-step chromatographic purification. The lipophilic nature of angucyclinones dictates the choice of organic solvents for extraction.
The first step typically involves the separation of the mycelial biomass from the culture broth by centrifugation or filtration. The mycelium is then extracted with solvents such as acetone (B3395972) or methanol, while the filtered broth is extracted with ethyl acetate (B1210297) or butanol. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
This crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic techniques to purify the target compound. A common strategy involves:
Initial Fractionation: The crude extract is often first fractionated using column chromatography with silica (B1680970) gel or Sephadex LH-20. This step separates the compounds based on polarity or size, respectively, yielding fractions enriched with angucyclinones.
Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions are further purified by preparative HPLC, often using a reversed-phase C18 column. A gradient elution system with solvents like acetonitrile (B52724) and water is commonly employed to achieve fine separation of the various urdamycin congeners.
Final Purification: In some cases, a final purification step using isocratic HPLC may be necessary to obtain highly pure Urdamycin F, from which this compound can be derived by hydrolysis.
Spectroscopic Dereplication Approaches for Provisional Identification of this compound
Dereplication is a critical step in natural product discovery to avoid the re-isolation of known compounds. Spectroscopic techniques play a pivotal role in the provisional identification of known metabolites like this compound directly from crude or partially purified extracts. This process involves comparing the spectroscopic data of the compound in the extract with that of known compounds in databases.
The primary spectroscopic methods used for the dereplication of angucyclinones include:
High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass and molecular formula of the compound, which can be compared against natural product databases.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the carbon skeleton and the nature and position of functional groups. The ¹³C NMR spectrum is particularly a unique fingerprint for a specific compound. While the specific ¹³C NMR data for this compound is found within specialized literature, general chemical shift ranges for angucyclinone skeletons are well-established.
UV-Vis Spectroscopy: The characteristic chromophore of the angucyclinone core gives rise to distinct UV-Vis absorption spectra, which can be used for preliminary identification.
Table 2: Spectroscopic Techniques for Dereplication of this compound
| Technique | Information Obtained | Application in Dereplication |
| HRMS | Accurate Mass, Molecular Formula | Comparison with compound databases for molecular formula matching. |
| ¹H NMR | Proton environment, coupling constants | Provides structural fragments and connectivity information for comparison. |
| ¹³C NMR | Carbon skeleton, functional groups | A unique fingerprint for a compound, crucial for unambiguous identification. |
| UV-Vis | Chromophore information | Rapid preliminary classification based on spectral maxima. |
By comparing the spectroscopic data obtained from a microbial extract with the data reported in the literature for Urdamycin F and its aglycone, researchers can provisionally identify the presence of this compound without the need for complete isolation and structure elucidation. The structure of Urdamycin F was established by comparing its spectra with that of Urdamycin A.
Microorganism Strain Characterization and Genetic Lineage Relevant to this compound Production
The definitive identification of the producing microorganism is fundamental to any natural product isolation effort. The primary producer of the urdamycin complex is Streptomyces fradiae strain Tü 2717, which was originally isolated from a soil sample.
Characterization of this strain involves a polyphasic approach, combining morphological, physiological, and genetic methods.
Morphological and Physiological Characterization: This includes observing the colony morphology on various agar media, studying the microscopic structure of the mycelium and spores, and determining the physiological and biochemical properties of the strain, such as its ability to utilize different carbon and nitrogen sources.
Genetic Characterization: The genetic lineage of S. fradiae Tü 2717 has been established through 16S rRNA gene sequencing. This molecular technique provides a robust method for bacterial identification and phylogenetic analysis. The biosynthetic gene cluster responsible for urdamycin production in S. fradiae Tü 2717 has been cloned and characterized. This genetic information is invaluable for understanding the biosynthesis of this compound and for potential genetic engineering approaches to improve its production.
Understanding the genetic makeup of the producing strain not only confirms its identity but also opens avenues for manipulating the biosynthetic pathway to potentially generate novel analogs of this compound.
Chemical Synthesis of Urdamycinone F and Its Analogues
Total Synthesis Strategies for the Urdamycinone Aglycone Skeleton
The construction of the Urdamycinone aglycone skeleton is a primary goal in the total synthesis of Urdamycinone F. Angucycline frameworks are generally assembled through a variety of strategies, including Diels-Alder reactions, nucleophilic additions, electrophilic additions, transition-metal mediated cross-couplings, and intramolecular cyclizations. nih.gov For instance, the synthesis of Urdamycinone B, a closely related analogue, has demonstrated the utility of chiral Lewis acid-promoted Diels-Alder reactions to achieve stereoselective construction of the core structure, often yielding mixtures of diastereomers that can be separated. researchgate.netresearchgate.net These approaches highlight the importance of strategically employing reactions that can efficiently build the polycyclic aromatic system with control over stereochemistry.
Diels-Alder Reactions in Angucyclinone Core Construction
The Diels-Alder reaction is a cornerstone strategy for assembling the angucyclinone core due to its ability to form six-membered rings with high stereochemical control. researchgate.net This [4+2] cycloaddition has been successfully employed in the synthesis of numerous angucycline and angucyclinone antibiotics and their derivatives. nih.govresearchgate.net For example, the synthesis of (-)-tetrangomycin utilized a stereoselective Diels-Alder reaction between a naphthoquinone and a semicyclic diene to construct the benz[a]anthraquinone ring system. researchgate.net Similarly, a common diene, synthesized via intramolecular enyne metathesis, has been reacted with various functionalized quinones to achieve the total syntheses of compounds like tetrangulol (B1209878) and kanglemycin M. researchgate.net The development of chiral Lewis acid catalysis has further enhanced the stereoselectivity of these Diels-Alder reactions, allowing for the controlled formation of specific stereoisomers, such as in the synthesis of Urdamycinone B. researchgate.netresearchgate.net
C-Glycosidation Methodologies for Angucycline Formation
The glycosidic linkages in angucyclines are critical for their biological activity. usu.edu Therefore, efficient and stereoselective C-glycosidation methodologies are essential for synthesizing this compound and its analogues. Biosynthetic studies have identified specific glycosyltransferases (GTs) responsible for attaching sugar moieties, such as D-olivose and L-rhodinose, to the aglycone core, often at the C-9 position. usu.edu Synthetic approaches have explored various methods for forming the C-C glycosidic bond. For instance, a powerful glycosylation approach using a 2,3-unsaturated glycosyl acetate (B1210297) was employed to construct a side chain, and scandium triflate was used as a promoter for the selective glycosylation of an α-rhamnal glycoside precursor in the synthesis of an Urdamycinone B analogue. researchgate.net Advances in C-glycoside synthesis from glycals, including Ferrier I-type, Heck-type, and Michael-type glycosylations, also provide valuable methodologies for constructing these complex carbohydrate linkages. sioc-journal.cn
Stereoselective Synthesis Methodologies for Chiral Centers
The presence of multiple chiral centers in this compound necessitates the use of stereoselective synthesis methodologies. The preparation of enantiomerically pure compounds is paramount, as stereochemistry profoundly influences biological activity. ub.eduethz.ch Key strategies include:
Chiral Pool Synthesis: Utilizing naturally occurring enantiomerically pure starting materials, such as sugars or amino acids. ub.eduethz.ch
Resolution of Racemates: Separating enantiomers from a racemic mixture through chemical, chromatographic, or enzymatic methods. ub.eduethz.ch
Chiral Auxiliaries: Temporarily attaching a chiral moiety to a substrate to induce stereoselectivity during a reaction, followed by its removal. ub.eduethz.ch
Enantioselective Synthesis: Employing chiral reagents or catalysts to directly introduce chirality into a molecule. ub.eduethz.ch
In the context of angucycline synthesis, chiral Lewis acids have been instrumental in promoting stereoselective Diels-Alder reactions. researchgate.netresearchgate.net Asymmetric dihydroxylation reactions have also been employed to install specific stereocenters. researchgate.net The development of organocatalytic cascade reactions offers another avenue for achieving high stereoselectivity in a single synthetic operation. ub.eduunimi.it
Development of Synthetic Routes to this compound Derivatives and Analogues
The synthesis of this compound derivatives and analogues is an active area of research, aiming to explore structure-activity relationships and develop compounds with improved properties. Strategies such as diversity-oriented synthesis (DOS) are employed to generate libraries of compounds with distinct molecular skeletons from common precursors. broadinstitute.org The synthesis of Urdamycinone B and its epimer, as well as other angucycline analogues, has been achieved through various synthetic routes. nih.govresearchgate.netresearchgate.net Furthermore, insights from biosynthetic pathways, including the use of glycosyltransferases from different pathways, have enabled the creation of novel hybrid molecules with modified sugar chains. nih.gov The flexibility of modern synthetic methodologies allows for the preparation of not only natural products but also unnatural aromatic angucyclinones and related scaffolds. researchgate.net
Table 2: Examples of Diels-Alder Reactions in Angucyclinone Synthesis
| Dienophile/Diene Combination | Reaction Type | Key Products/Analogues Synthesized | Stereochemical Control | Citation(s) |
| Siloxydiene + Dienophile | Chiral Lewis acid-promoted Diels-Alder | Urdamycinone B and its C-3 epimer | Diastereoselective | researchgate.net |
| Naphthoquinone + Semicyclic Diene | Stereoselective Diels-Alder | (-)-tetrangomycin | Stereoselective | researchgate.net |
| Functionalized Quinones + Common Diene (from enyne metathesis) | Diels-Alder | Tetrangulol, Kanglemycin M, X-14881-E, Anhydrolandomycinone | N/A | researchgate.net |
| Juglone derivative + Diene | Diels-Alder | Precursors for angucyclinone core | N/A | researchgate.netresearchgate.net |
Table 3: Key Functional Group Interconversions and Protecting Groups
| Functional Group Interconversion | Purpose/Methodology | Example Protecting Group | Stability/Deprotection Conditions | Citation(s) |
| Amine Protection | To decrease nucleophilicity and prevent side reactions. | Carbamate (e.g., Boc, Fmoc) | Acidic (Boc), Basic (Fmoc) | solubilityofthings.comorganic-chemistry.org |
| Alcohol Protection | To prevent unwanted reactions during synthesis. | Silyl ethers (e.g., TBDMS) | Various (e.g., fluoride (B91410) ions) | solubilityofthings.com |
| Oxidation/Reduction | Fundamental transformations to alter oxidation states of carbon atoms. | N/A | N/A | solubilityofthings.comimperial.ac.uk |
| C-C Bond Formation | Key reactions for building molecular skeletons (e.g., Grignard, cross-coupling). | N/A | N/A | fiveable.me |
Structure Activity Relationship Sar Studies of Urdamycinone F Derivatives
Design and Synthesis of Urdamycinone F Analogues for SAR Probing
The development of analogues for SAR probing is a cornerstone of medicinal chemistry, aiming to systematically explore the chemical space around a lead compound to identify key structural features responsible for biological activity nih.gov. For angucyclines like urdamycins, synthetic strategies often involve modifying the core aglycone or attaching different sugar units to the glycosidic positions rsc.orgnih.gov. For instance, total synthesis of related compounds like aquayamycin (B1666071) (urdamycinone A) and derhodinosylurdamycin A has been achieved, providing platforms for creating diverse analogues rsc.org. These synthetic efforts enable the preparation of molecules with altered glycosylation patterns or modified aglycone structures, facilitating the investigation of how these changes influence biological outcomes rsc.orgnih.gov. The synthesis of 6-aza-analogues of angucyclinones, for example, has been explored to understand the impact of nitrogen incorporation into the tetracyclic system on activity mdpi.com.
Stereochemical Effects on Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing drug action, including target binding, metabolism, and distribution nih.govmhmedical.comwikipedia.org. For chiral molecules like angucyclines, different stereoisomers can exhibit significant variations in biological potency and selectivity nih.govnih.gov. The natural configuration of a molecule often results in the most potent activity, as seen with other compound classes where stereochemistry dictates target recognition and interaction nih.govnih.gov. For instance, in other drug classes, stereoisomers have shown differences in potency by orders of magnitude, with one enantiomer being significantly more active than the other nih.gov. While specific stereochemical studies on this compound derivatives are not detailed in the provided literature, the general principle that stereochemistry profoundly impacts biological potency and selectivity is well-established and would be applicable to this compound analogues nih.govmhmedical.comwikipedia.orgnih.gov.
Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to correlate chemical structure with biological activity, enabling the prediction of activity for novel compounds unipd.itecetoc.orgresearchcommons.orgljmu.ac.ukeuropa.euresearchgate.net. QSAR models are built using physicochemical and structural descriptors of molecules to establish mathematical relationships that can predict biological properties unipd.itecetoc.orgresearchcommons.orgljmu.ac.ukeuropa.eu. These models are instrumental in guiding the design of new analogues with improved efficacy and reduced toxicity nih.govunipd.itecetoc.org. For instance, QSAR studies have been employed to predict the biological activity of various compound classes, such as chalcones as inhibitors of Tumor Necrosis Factor-Alpha researchcommons.org, and coumarin (B35378) derivatives for antifungal activity mdpi.com. In the context of angucyclines, QSAR could be used to model the relationship between structural modifications in urdamycinone derivatives and their cytotoxic or antibacterial activities, thereby prioritizing synthetic targets and accelerating the discovery process rsc.orgunipd.itecetoc.orgljmu.ac.ukeuropa.euresearchgate.net. The development of QSAR models often involves statistical methods like multiple linear regression (MLR) or artificial neural networks, and validation through external datasets and cross-validation is crucial for ensuring predictive power researchcommons.orgeuropa.eunih.gov.
Compound List:
this compound
Urdamycin A
Urdamycin B
Urdamycin C
Urdamycin D
Urdamycin E
Urdamycin F
Urdamycin L
Urdamycin W
Urdamycin X
Aquayamycin (Urdamycinone A)
Rabelomycin
Jadomycin B
Langkocyclines
Tetracenomycins
Gilvocarcins
Lomaiviticins A and B
Diazepinomicin
Staurosporine
Rifamycin W
Cladosporin
Acivicin
3-Br-Acivicin
Ibuprofen
Ketoprofen
Fenprofen
Benoxaprophen
Ketamine
Isoflurane
Citalopram
Thalidomide
Propranolol
Acebutolol
Atenolol
Alprenolol
Betaxolol
Carvedilol
Metoprolol
Labetalol
Pindolol
Sotalol
Oxazepam
Chalcones
Coumarin derivatives
1,2,4-triazole (B32235) derivatives
Tetrahydroquinolone derivatives
4-Aminoquinoline-hydrazones
Isatin Hybrids
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Urdamycinone F
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with exceptional accuracy. For Urdamycinone F, HRMS provides a precise measurement of its mass-to-charge ratio (m/z), which is used to confirm its molecular formula.
The molecular formula of this compound has been established as C₂₅H₂₈O₁₁. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated. An HRMS instrument, often using electrospray ionization (ESI) to generate ions without significant fragmentation, can measure the experimental mass to within a few parts per million (ppm). This level of precision is critical for distinguishing between different molecular formulas that might otherwise have the same nominal mass. A close match between the measured mass and the theoretical mass provides definitive confirmation of the elemental composition, which is the first step in structural elucidation.
| Parameter | Information | Role in Analysis |
| Molecular Formula | C₂₅H₂₈O₁₁ | The elemental composition of this compound. |
| Theoretical Exact Mass | 504.1632 Da | Calculated mass based on the molecular formula. |
| Experimental Mass | Measured via HRMS | Provides a highly accurate mass used to validate the theoretical calculation and confirm the molecular formula. |
| Mass Accuracy | Typically < 5 ppm | The acceptable deviation between theoretical and experimental mass, ensuring high confidence in the formula assignment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed atomic connectivity and stereochemistry of organic molecules like this compound. A combination of one-dimensional and two-dimensional NMR experiments is required to assemble the complete structural picture.
One-dimensional NMR spectra provide the initial overview of the molecular environment.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (indicating neighboring protons), and integration (representing the number of protons for each signal). For this compound, the ¹H NMR spectrum would show signals in the aromatic region, as well as multiple signals in the aliphatic region corresponding to the protons on the saturated rings and the methyl groups.
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of these signals indicate the type of carbon, such as carbonyls, aromatic carbons, carbons bonded to oxygen, and aliphatic carbons.
| Nucleus | Expected Chemical Shift Ranges (ppm) | Structural Information Provided for this compound |
| ¹H | ~ 6.0 - 8.0 | Protons on the aromatic ring system. |
| ~ 2.5 - 5.0 | Protons on carbons attached to oxygen (alcohols, ethers) and alpha to carbonyls. | |
| ~ 1.0 - 2.5 | Protons on aliphatic carbons and methyl groups. | |
| ¹³C | ~ 180 - 210 | Carbonyl carbons (ketones, quinones). |
| ~ 100 - 160 | Aromatic and olefinic carbons. | |
| ~ 50 - 90 | Aliphatic carbons bonded to oxygen. | |
| ~ 20 - 50 | Aliphatic carbons. |
Two-dimensional NMR experiments are crucial for assembling the molecular framework by revealing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is used to trace out the proton-proton connectivity within the various spin systems of the molecule, such as the saturated alicyclic rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is an essential step for definitively assigning the chemical shifts of the carbon atoms based on their corresponding, and more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is critical for connecting the individual spin systems identified by COSY. For this compound, HMBC correlations would be used to establish the connectivity between the aromatic portion, the quinone, and the saturated rings, piecing together the entire carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule. By observing NOE correlations between specific protons, the spatial arrangement of substituents on the stereogenic centers can be deduced, revealing the chair-like conformations of the rings and the relative orientation of hydroxyl and methyl groups.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound provides a characteristic fingerprint based on its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (O-H) | 3500 - 3200 (broad) | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| Carbonyl (C=O) | 1725 - 1650 | Stretching (Ketone, Quinone) |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-O | 1260 - 1000 | Stretching (Alcohol, Ether) |
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
This compound is a chiral molecule with multiple stereocenters. While NMR can determine the relative stereochemistry, Electronic Circular Dichroism (ECD) is a key technique for assigning the absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov
The process involves measuring the experimental ECD spectrum of the this compound sample. This spectrum is then compared to theoretical spectra generated by time-dependent density functional theory (TDDFT) calculations for a specific, known stereoisomer. A strong correlation between the experimental spectrum and the calculated spectrum for one enantiomer allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. This method has been successfully applied to related urdamycin compounds. nih.gov
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule. mdpi.com This technique provides precise information about bond lengths, bond angles, and absolute stereochemistry, offering an unequivocal structural proof.
The primary requirement for this method is the ability to grow a high-quality single crystal of the compound. If a suitable crystal of this compound can be obtained, diffraction data can be collected by irradiating the crystal with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the exact position of every atom can be determined. While not always feasible due to difficulties in crystallization, an X-ray crystal structure is considered the "gold standard" for structural elucidation.
Future Perspectives in Urdamycinone F Research
Exploration of Undiscovered Biological Activities and Therapeutic Potential in Preclinical Models
Given the established antibacterial and anticancer activities of related urdamycin compounds researchgate.netmicrobiologyresearch.org, Urdamycinone F itself warrants extensive investigation for novel biological activities. Future research should focus on systematically screening this compound and its synthesized derivatives in various preclinical models. This includes evaluating its efficacy against a spectrum of bacterial pathogens, particularly those exhibiting resistance to current antibiotics, and assessing its potential as an anticancer agent across diverse cancer cell lines and in relevant animal models. Such studies are crucial for uncovering previously unrecognized therapeutic applications and fully characterizing its pharmacological profile.
Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Pathways
This compound plays a pivotal role as an intermediate in the complex biosynthetic pathway leading to urdamycin A microbiologyresearch.orgresearchgate.netresearchgate.net. While significant progress has been made in identifying genes and enzymes involved in this pathway, such as the glycosyltransferase UrdGT2 and the oxygenase UrdM microbiologyresearch.orgmicrobiologyresearch.orgnih.gov, the complete characterization of all enzymes and their precise functions may still be incomplete. Future research efforts should aim to identify and functionally characterize any remaining uncharacterized enzymes within the this compound biosynthetic gene cluster. This will likely involve advanced genetic manipulation techniques, detailed biochemical assays, and comprehensive metabolomic analyses to map the entire pathway and understand the regulation of this compound production.
Table 1: Identified Enzymes in Urdamycin Biosynthesis
| Enzyme Name | Putative Function | Associated Genes | References |
| UrdM | Oxygenase (involved in oxygenation at C-12b) | urdM | microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net |
| UrdGT2 | Glycosyltransferase (C-glycosyltransfer of D-olivose) | urdGT2 | microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |
| UrdK | Regulatory gene | urdK | microbiologyresearch.orgmicrobiologyresearch.org |
| UrdJ | Transporter | urdJ | microbiologyresearch.orgmicrobiologyresearch.org |
| UrdJ2 | Transporter | urdJ2 | microbiologyresearch.orgmicrobiologyresearch.org |
| UrdO | Reductase | urdO | microbiologyresearch.orgmicrobiologyresearch.org |
| UrdL | Cyclase | urdL | microbiologyresearch.orgmicrobiologyresearch.org |
| UrdG, UrdH, UrdZ1 | Deoxysugar biosynthetic genes | urdG, urdH, urdZ1 | microbiologyresearch.orgmicrobiologyresearch.org |
Development of Chemoenzymatic Synthesis Methodologies for Enhanced Efficiency and Diversity
The chemical synthesis of angucycline compounds, including urdamycinone B and related structures, has been successfully demonstrated researchgate.netresearchgate.netresearchgate.net. However, the development of chemoenzymatic synthesis methodologies presents a significant opportunity to improve both the efficiency and the diversity of this compound production. Future research should explore the integration of specific enzymatic steps with chemical synthesis strategies. This hybrid approach could lead to more streamlined and cost-effective production of this compound and facilitate the creation of novel analogues with modified biological activities, potentially addressing challenges such as antibiotic resistance nih.gov.
Applications of this compound as a Chemical Probe in Biological Systems
The known bioactivities of urdamycins suggest that this compound likely interacts with specific cellular targets or pathways, positioning it as a potential chemical probe for biological research researchgate.net. Future studies could leverage this compound to identify its precise molecular targets, elucidate its detailed mechanism of action, and understand its role in various cellular processes. Applications might include developing labeled versions of this compound for imaging studies or employing it in biochemical assays to identify interacting proteins or pathways, thereby enhancing the understanding of angucycline-mediated biological effects.
Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for gaining mechanistic insights into the behavior of complex molecules like this compound. Future research can utilize these techniques to model this compound's interactions with potential biological targets, predict its conformational dynamics, and explore structure-activity relationships (SAR). MD simulations can provide detailed information regarding binding affinities, complex stability, and the energetic landscape of molecular recognition events. This computational approach is invaluable for guiding experimental design, accelerating the discovery of new biological activities, and supporting the rational design of more potent and selective this compound derivatives.
Compound List:
this compound
Urdamycin A
Urdamycin B
Urdamycin E
Urdamycin I
Urdamycin J
Urdamycin K
Rabelomycin
SF-2315 A
Q & A
Q. How can multi-omics approaches elucidate this compound’s biosynthetic regulation in microbial hosts?
- Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (untargeted MS) to map gene expression, enzyme activity, and pathway intermediates during fermentation. CRISPR interference can validate candidate regulatory genes .
Q. What methodologies address the poor aqueous solubility of this compound in preclinical studies?
- Methodological Answer: Develop nanoformulations (e.g., liposomes, polymeric nanoparticles) and characterize via dynamic light scattering (DLS) and TEM. Assess solubility enhancement using shake-flask or HPLC methods. In vivo pharmacokinetic studies in rodent models can validate efficacy .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
